N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a furan ring, a thiomorpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Thiomorpholine Synthesis: Thiomorpholine can be prepared by the reaction of ethylene oxide with hydrogen sulfide, followed by cyclization.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride.
Final Coupling: The final step involves coupling the furan and thiomorpholine derivatives with the sulfonamide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The furan and thiomorpholine rings, along with the sulfonamide group, can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-(furan-3-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
N-(4-(N-(2-(furan-3-yl)-2-piperidinoethyl)sulfamoyl)phenyl)acetamide: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in additional interactions, potentially enhancing the compound’s activity or selectivity in certain applications.
Properties
IUPAC Name |
N-[4-[[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-14(22)20-16-2-4-17(5-3-16)27(23,24)19-12-18(15-6-9-25-13-15)21-7-10-26-11-8-21/h2-6,9,13,18-19H,7-8,10-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPGAIBWQXKHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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